molecular formula C28H19F6NO2 B11074774 N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B11074774
M. Wt: 515.4 g/mol
InChI Key: KLGLCJPCOJXAMU-UHFFFAOYSA-N
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Description

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple aromatic rings and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylphenoxy intermediate, followed by the introduction of trifluoromethyl groups through electrophilic substitution reactions. The final step involves the formation of the benzamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aromatic rings facilitate π-π interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-phenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide
  • N-[2-(2-benzylphenoxy)-5-(methyl)phenyl]-3-(trifluoromethyl)benzamide
  • N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(methyl)benzamide

Uniqueness

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. The benzylphenoxy moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H19F6NO2

Molecular Weight

515.4 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C28H19F6NO2/c29-27(30,31)21-11-6-10-20(16-21)26(36)35-23-17-22(28(32,33)34)13-14-25(23)37-24-12-5-4-9-19(24)15-18-7-2-1-3-8-18/h1-14,16-17H,15H2,(H,35,36)

InChI Key

KLGLCJPCOJXAMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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